Cas no 2361645-73-8 (2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid)

2-Amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid is a fluorinated and chlorinated phenylalanine derivative with potential applications in pharmaceutical and biochemical research. Its unique structural features, including the 2-chloro-6-fluorophenyl group and a hydroxyl substituent at the β-position, make it a valuable intermediate for the synthesis of bioactive compounds. The presence of both halogen and hydroxyl groups enhances its utility in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. This compound exhibits high stereochemical specificity, which is critical for studying structure-activity relationships. Its stability under standard laboratory conditions and compatibility with common synthetic methodologies further contribute to its versatility in organic and peptide chemistry.
2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid structure
2361645-73-8 structure
商品名:2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid
CAS番号:2361645-73-8
MF:C9H9ClFNO3
メガワット:233.624065160751
CID:6363427
PubChem ID:66204313

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid
    • Phenylalanine, 2-chloro-6-fluoro-β-hydroxy-
    • AKOS015547664
    • 2361645-73-8
    • CS-0344404
    • EN300-2003785
    • インチ: 1S/C9H9ClFNO3/c10-4-2-1-3-5(11)6(4)8(13)7(12)9(14)15/h1-3,7-8,13H,12H2,(H,14,15)/t7-,8?/m0/s1
    • InChIKey: UDVPHALCTWCXFT-JAMMHHFISA-N
    • ほほえんだ: C(O)(=O)[C@H](C(O)C1=C(F)C=CC=C1Cl)N

計算された属性

  • せいみつぶんしりょう: 233.0254990g/mol
  • どういたいしつりょう: 233.0254990g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.8

じっけんとくせい

  • 密度みつど: 1.538±0.06 g/cm3(Predicted)
  • ふってん: 409.3±45.0 °C(Predicted)
  • 酸性度係数(pKa): 2.01±0.14(Predicted)

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2003785-1.0g
2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid
2361645-73-8
1g
$1172.0 2023-06-02
Enamine
EN300-2003785-10.0g
2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid
2361645-73-8
10g
$5037.0 2023-06-02
Enamine
EN300-2003785-0.1g
2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid
2361645-73-8
0.1g
$490.0 2023-09-16
Enamine
EN300-2003785-0.25g
2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid
2361645-73-8
0.25g
$513.0 2023-09-16
Enamine
EN300-2003785-1g
2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid
2361645-73-8
1g
$557.0 2023-09-16
Enamine
EN300-2003785-5g
2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid
2361645-73-8
5g
$1614.0 2023-09-16
Enamine
EN300-2003785-10g
2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid
2361645-73-8
10g
$2393.0 2023-09-16
Enamine
EN300-2003785-5.0g
2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid
2361645-73-8
5g
$3396.0 2023-06-02
Enamine
EN300-2003785-0.05g
2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid
2361645-73-8
0.05g
$468.0 2023-09-16
Enamine
EN300-2003785-0.5g
2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid
2361645-73-8
0.5g
$535.0 2023-09-16

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid 関連文献

2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acidに関する追加情報

2-Amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic Acid: A Comprehensive Overview

2-Amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid, identified by the CAS number 2361645-73-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a fluorinated aromatic ring. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and development.

The molecular structure of 2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid is notable for its chiral center at the third carbon atom, which imparts stereochemical complexity to the molecule. This stereochemistry is crucial in determining the compound's biological activity and its interactions with target proteins. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in optimizing pharmacokinetic properties such as bioavailability and metabolic stability.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the aromatic ring substituents. The introduction of chlorine and fluorine atoms at specific positions on the phenyl ring is critical for achieving the desired electronic and steric properties. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and enantioselective catalysis, have been employed to construct this molecule efficiently.

In terms of biological activity, 2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid has shown promise as a lead compound in various therapeutic areas. For instance, it has been investigated for its potential as an anti-inflammatory agent, where its ability to modulate key inflammatory pathways has been demonstrated in preclinical models. Additionally, this compound has exhibited selective binding to certain G-protein coupled receptors (GPCRs), suggesting its potential role in treating conditions such as hypertension and neurodegenerative diseases.

Recent research has also explored the use of this compound as a building block for constructing more complex bioactive molecules. By leveraging its chiral center and functional groups, chemists have successfully synthesized derivatives with enhanced pharmacological profiles. For example, modifications to the amino group have led to improved solubility and reduced toxicity in preclinical studies.

The development of novel synthetic routes for 2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid remains an active area of research. Scientists are focusing on improving yield, reducing reaction steps, and minimizing environmental impact through green chemistry principles. Innovations in catalysis and process optimization are expected to play a pivotal role in achieving these goals.

In conclusion, 2-amino-3-(2-chloro-6-fluorophenyl)-3-hydroxypropanoic acid is a compound with immense potential in drug discovery and development. Its unique structure, coupled with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool for addressing unmet medical needs across various therapeutic areas.

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